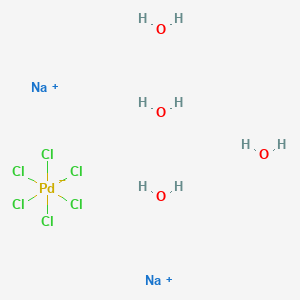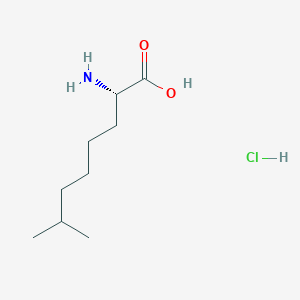
(S)-2-Amino-7-methyloctanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-7-methyloctanoic acid hydrochloride is a chemical compound that belongs to the class of amino acids It is a derivative of 2-aminooctanoic acid, with a methyl group attached to the seventh carbon atom The hydrochloride form indicates that it is combined with hydrochloric acid, making it more soluble in water
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-7-methyloctanoic acid hydrochloride typically involves the esterification of the corresponding amino acid. One common method is the reaction of the amino acid with methanol in the presence of trimethylchlorosilane at room temperature. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The use of gaseous hydrochloric acid or thionyl chloride in the presence of methanol is common. These methods are efficient and scalable, making them suitable for industrial applications .
化学反応の分析
Types of Reactions
(S)-2-Amino-7-methyloctanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other derivatives.
科学的研究の応用
(S)-2-Amino-7-methyloctanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (S)-2-Amino-7-methyloctanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The compound may also interact with receptors or transporters, modulating their activity and affecting cellular functions .
類似化合物との比較
Similar Compounds
2-Amino-7-methyloctanoic acid: Lacks the hydrochloride component, making it less soluble in water.
2-Amino-8-methyloctanoic acid: Differs in the position of the methyl group, which can affect its chemical properties and reactivity.
2-Amino-7-ethylheptanoic acid: Has an ethyl group instead of a methyl group, leading to different steric and electronic effects.
Uniqueness
(S)-2-Amino-7-methyloctanoic acid hydrochloride is unique due to its specific structure, which combines the properties of an amino acid with enhanced solubility provided by the hydrochloride form. This makes it particularly useful in aqueous environments and for applications requiring high solubility .
特性
分子式 |
C9H20ClNO2 |
|---|---|
分子量 |
209.71 g/mol |
IUPAC名 |
(2S)-2-amino-7-methyloctanoic acid;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c1-7(2)5-3-4-6-8(10)9(11)12;/h7-8H,3-6,10H2,1-2H3,(H,11,12);1H/t8-;/m0./s1 |
InChIキー |
OJXXTJOWXZJZQY-QRPNPIFTSA-N |
異性体SMILES |
CC(C)CCCC[C@@H](C(=O)O)N.Cl |
正規SMILES |
CC(C)CCCCC(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


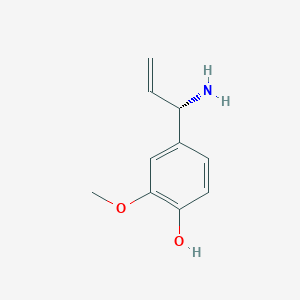
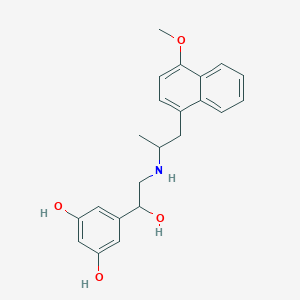
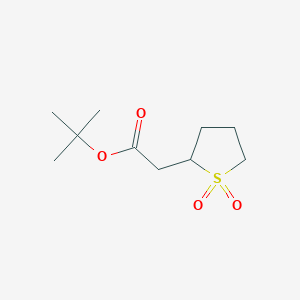
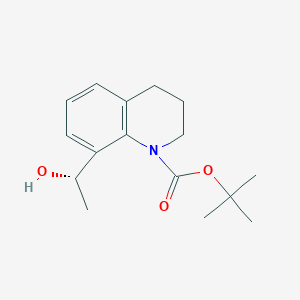
![3-Amino-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B12961351.png)
![6-Thia-2-azaspiro[3.4]octane](/img/structure/B12961362.png)
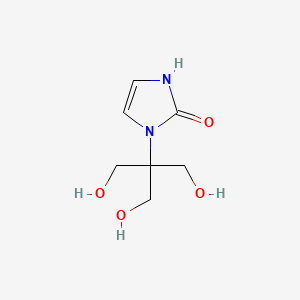
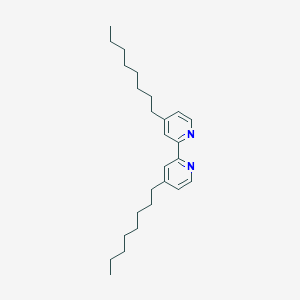
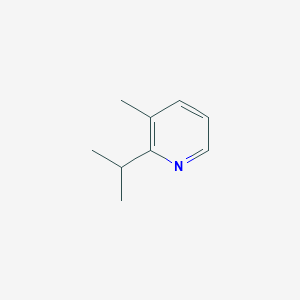
![(R)-3-(3-Aminophenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12961382.png)

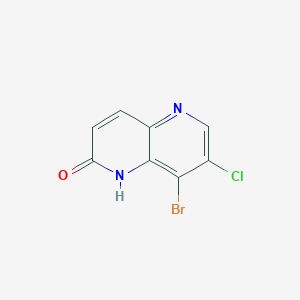
![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B12961405.png)
